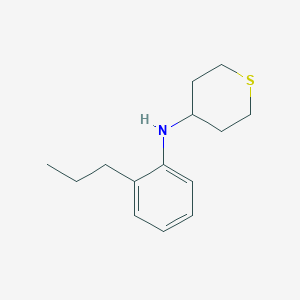![molecular formula C10H11ClN2O2 B7557375 4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
4-[(2-Chloroacetyl)amino]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloroacetyl)amino]-3-methylbenzamide, also known as CAMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMB is a small molecule that belongs to the class of benzamides and has a molecular weight of 233.68 g/mol.
作用機序
The mechanism of action of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression, inflammation, and neurodegeneration. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In addition, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has also been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor activity. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory pathways, which may contribute to its anti-inflammatory and neuroprotective effects. Furthermore, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has several advantages for lab experiments, including its low molecular weight, high solubility in organic solvents, and ease of synthesis. However, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide for therapeutic applications.
将来の方向性
There are several future directions for the research on 4-[(2-Chloroacetyl)amino]-3-methylbenzamide. First, more studies are needed to elucidate the mechanism of action of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide and its interactions with other signaling pathways involved in cancer, inflammation, and neurodegeneration. Second, further studies are needed to optimize the formulation and dosage of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide for therapeutic applications. Third, more studies are needed to evaluate the safety and efficacy of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide in preclinical and clinical trials. Fourth, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be used as a lead compound for the development of new analogs with improved pharmacological properties. Finally, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Conclusion
4-[(2-Chloroacetyl)amino]-3-methylbenzamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways involved in disease progression. Further studies are needed to optimize the formulation and dosage of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide for therapeutic applications and to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-N-(2-chloroacetyl) acetamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Furthermore, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-[(2-chloroacetyl)amino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6-4-7(10(12)15)2-3-8(6)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUCHQAFLTUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloroacetyl)amino]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)

![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)